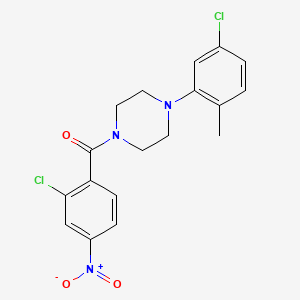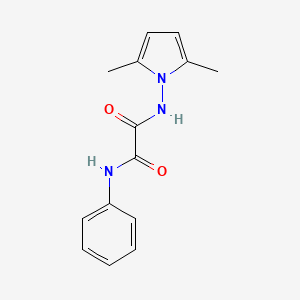![molecular formula C17H16F2N2O2 B4238931 N-(3,5-difluorophenyl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B4238931.png)
N-(3,5-difluorophenyl)-3-[(2-methylpropanoyl)amino]benzamide
Vue d'ensemble
Description
N-(3,5-difluorophenyl)-3-[(2-methylpropanoyl)amino]benzamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)-3-[(2-methylpropanoyl)amino]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of aniline derivatives with benzoyl chloride under basic conditions.
Introduction of Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorophenyl halide reacts with the benzamide core.
Addition of Isobutyrylamino Group: The isobutyrylamino group can be added through an amide coupling reaction, using isobutyryl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,5-difluorophenyl)-3-[(2-methylpropanoyl)amino]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, acids, and bases can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Applications De Recherche Scientifique
N-(3,5-difluorophenyl)-3-[(2-methylpropanoyl)amino]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, coatings, and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3,5-difluorophenyl)-3-[(2-methylpropanoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The difluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the isobutyrylamino group could influence its pharmacokinetic properties. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,5-difluorophenyl)-3-(isopropylamino)benzamide
- N-(3,5-difluorophenyl)-3-(tert-butylamino)benzamide
- N-(3,5-difluorophenyl)-3-(ethylamino)benzamide
Uniqueness
N-(3,5-difluorophenyl)-3-[(2-methylpropanoyl)amino]benzamide is unique due to the presence of both difluorophenyl and isobutyrylamino groups, which confer distinct chemical and biological properties. The difluorophenyl group enhances its stability and reactivity, while the isobutyrylamino group may improve its solubility and bioavailability compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
N-(3,5-difluorophenyl)-3-(2-methylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c1-10(2)16(22)20-14-5-3-4-11(6-14)17(23)21-15-8-12(18)7-13(19)9-15/h3-10H,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENKWZYIZRVFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B4238851.png)

![4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]phenyl thiocyanate](/img/structure/B4238862.png)

![2-{2-ethoxy-6-iodo-4-[(isopropylamino)methyl]phenoxy}acetamide](/img/structure/B4238872.png)
![2-amino-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide](/img/structure/B4238885.png)

![2-({3-[(4-chlorophenyl)thio]propanoyl}amino)-N,N-diethylbenzamide](/img/structure/B4238898.png)
![Acetamide, 2-[[(4-methoxyphenyl)methyl]thio]-N-[2-(4-morpholinyl)ethyl]-](/img/structure/B4238900.png)

![N-(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-7-yl)-2,2,2-trifluoroacetamide](/img/structure/B4238907.png)
![N-allyl-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4238911.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-methylpiperidine-3-carboxamide](/img/structure/B4238917.png)

